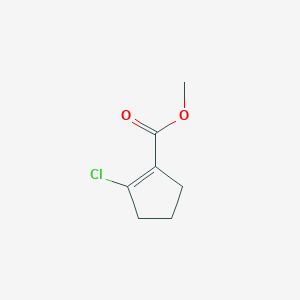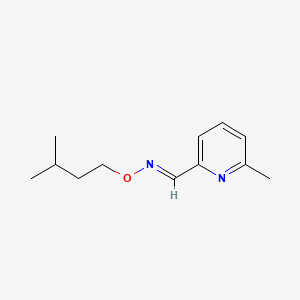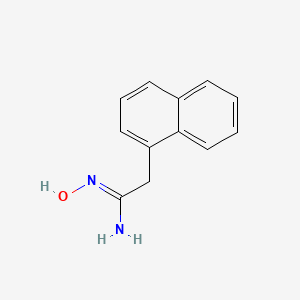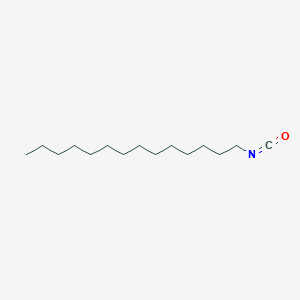![molecular formula C11H7ClF3N B1352905 1-[4-chloro-3-(trifluoromethyl)phenyl]-1H-pyrrole CAS No. 383137-92-6](/img/structure/B1352905.png)
1-[4-chloro-3-(trifluoromethyl)phenyl]-1H-pyrrole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-Chloro-3-(trifluoromethyl)phenyl]-1H-pyrrole, also known as 4-CFT, is a heterocyclic compound that is composed of a pyrrole ring and a trifluoromethylphenyl group. It is a common reagent in organic synthesis, and has been used in the synthesis of a variety of compounds, including drugs, dyes, and polymers. In addition to its use in synthesis, 4-CFT has also been studied for its biological properties. This article will discuss the synthesis of 4-CFT, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.
Wissenschaftliche Forschungsanwendungen
Electronically Intercommunicating Iron Centers
A study on novel diferricenyl and tetraferricenyl pyrroles, which are structurally related to 1-[4-chloro-3-(trifluoromethyl)phenyl]-1H-pyrrole, revealed considerable electron delocalization within the pyrrole core system. These compounds exhibit remarkable electrochemical properties, including reversible one-electron transfer processes, which could have implications for electronic applications (Hildebrandt, Schaarschmidt, & Lang, 2011).
Anticancer Potential
Pyrrole derivatives, including those structurally similar to this compound, have been synthesized as inhibitors of protein kinases like EGFR and VEGFR. These compounds have shown promise in binding with EGFR and VEGFR, forming stable complexes, and inducing apoptosis in malignant cells while acting as antioxidants in inflamed tissues, suggesting potential as anticancer therapeutics (Kuznietsova et al., 2019).
Synthesis and Reactivity Studies
Research on 4-chloro-2-(3-fluorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one, a compound related to this compound, has provided insights into its synthesis, characterization, and reactivity. These studies include analyses of molecular stability, non-linear optical properties, and interactions with biological targets, highlighting its potential in various scientific applications (Murthy et al., 2017).
Luminescent Polymers
A study on polymers containing pyrrolo[3,4-c]pyrrole-1,4-dione units, related to the core structure of this compound, demonstrated the synthesis of highly luminescent materials. These polymers show strong fluorescence and high quantum yields, making them suitable for optical and electronic applications (Zhang & Tieke, 2008).
Wirkmechanismus
Target of Action
The primary target of 1-[4-chloro-3-(trifluoromethyl)phenyl]-1H-pyrrole is the Kinase insert Domain-containing Receptor (KDR) . KDR is a validated target for anticancer drug discovery and development .
Mode of Action
This compound interacts with its target, KDR, by inhibiting its kinase activity . This inhibition results in a decrease in the phosphorylation of STAT3 , a transcription factor involved in many cellular processes such as cell growth and apoptosis .
Biochemical Pathways
The compound’s action on KDR affects the STAT3 signaling pathway . By inhibiting the phosphorylation of STAT3, the compound can induce apoptosis (cell death) in cancer cells . This suggests that the compound may have potential as an anticancer agent .
Result of Action
The primary result of the compound’s action is the induction of apoptosis in cancer cells . This is achieved through the inhibition of STAT3 phosphorylation, which disrupts the STAT3 signaling pathway and leads to cell death .
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. For instance, the presence of other biochemical reagents in the environment could potentially interfere with the compound’s interaction with its target . Additionally, the compound’s stability could be affected by factors such as temperature and pH.
Biochemische Analyse
Biochemical Properties
1-[4-chloro-3-(trifluoromethyl)phenyl]-1H-pyrrole plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been shown to interact with enzymes such as protein kinases, which are essential for regulating various cellular processes. The compound binds to the active site of these enzymes, inhibiting their activity and thereby affecting downstream signaling pathways. Additionally, this compound interacts with proteins involved in cell cycle regulation, leading to alterations in cell proliferation and apoptosis .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, for instance, the compound has been observed to induce apoptosis by disrupting mitochondrial function and activating caspase enzymes. This leads to the cleavage of key cellular proteins and ultimately cell death. Furthermore, this compound influences cell signaling pathways such as the STAT3 pathway, which is involved in cell growth and survival . By inhibiting this pathway, the compound can reduce cell proliferation and promote apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, particularly protein kinases, and inhibits their activity. This inhibition prevents the phosphorylation of downstream targets, leading to altered cellular signaling. Additionally, the compound can induce conformational changes in proteins, affecting their function and stability. These interactions result in changes in gene expression, with the upregulation of pro-apoptotic genes and downregulation of anti-apoptotic genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can diminish over extended periods due to degradation. Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis . The compound’s efficacy may decrease as it undergoes metabolic degradation.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit tumor growth without causing significant toxicity. At higher doses, it may induce adverse effects such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a minimum effective dose is required to achieve therapeutic benefits, while doses above this threshold can lead to toxicity.
Metabolic Pathways
This compound is metabolized through various pathways in the body. It interacts with enzymes such as cytochrome P450, which catalyze its oxidation and subsequent conjugation with glucuronic acid or sulfate . These metabolic processes result in the formation of more water-soluble metabolites that can be excreted from the body. The compound’s metabolism can also affect metabolic flux and alter the levels of key metabolites involved in cellular processes.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its uptake into cells and its localization to specific cellular compartments . The compound’s distribution can influence its efficacy and toxicity, as it may accumulate in certain tissues and exert localized effects.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can disrupt mitochondrial function and induce apoptosis . The compound’s localization can also affect its interactions with other biomolecules and its overall efficacy in biochemical reactions.
Eigenschaften
IUPAC Name |
1-[4-chloro-3-(trifluoromethyl)phenyl]pyrrole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClF3N/c12-10-4-3-8(16-5-1-2-6-16)7-9(10)11(13,14)15/h1-7H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEYGWTNMONJLST-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=CC(=C(C=C2)Cl)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClF3N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![N'-hydroxyimidazo[1,2-a]pyridine-6-carboximidamide](/img/structure/B1352842.png)

![4-methoxy-2-[2-({[(3-methoxybenzyl)oxy]imino}methyl)-1H-pyrrol-1-yl]nicotinonitrile](/img/structure/B1352859.png)
![4-[(Quinolin-2-ylcarbonyl)amino]benzoic acid](/img/structure/B1352861.png)



![1,3-Dihydro-7-nitro-2H-imidazo[4,5-c]pyridin-2-one](/img/structure/B1352870.png)